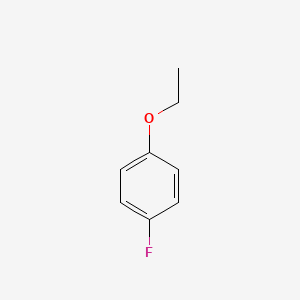

4-Fluorophenetole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89719. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURLWQWDGIIYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196643 | |

| Record name | 4-Fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-26-7 | |

| Record name | 1-Ethoxy-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Fluorophenetole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROPHENETOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD5J3N8TM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Identification and Structure Elucidation of 4-Fluorophenetole

Abstract

This technical guide provides a comprehensive framework for the unambiguous identification and complete structure elucidation of 4-Fluorophenetole (also known as 1-ethoxy-4-fluorobenzene). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the scientific rationale behind the application of modern analytical techniques. We will delve into the core methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), detailing not only the expected outcomes but also the underlying principles that make these techniques self-validating for structural confirmation. By integrating field-proven insights with foundational theory, this guide serves as a practical and authoritative resource for the comprehensive characterization of this and similar fluorinated aromatic compounds.

Core Identification: this compound

Before any structural analysis can commence, the unique chemical identifier for the compound must be established. This compound is registered under the CAS (Chemical Abstracts Service) number 459-26-7 .[1][2] This identifier is critical for accurate literature searches, regulatory submissions, and procurement.

The compound has a molecular formula of C₈H₉FO and a molecular weight of approximately 140.15 g/mol .[1][2] Its structure consists of a benzene ring substituted with a fluorine atom and an ethoxy group (-OCH₂CH₃) at the para position (positions 1 and 4, respectively).

| Identifier | Value |

| Chemical Name | 1-ethoxy-4-fluorobenzene |

| Synonyms | This compound, p-Fluorophenetole |

| CAS Number | 459-26-7 |

| Molecular Formula | C₈H₉FO |

| Molecular Weight | 140.15 g/mol |

digraph "4_Fluorophenetole_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, size="6,4!", dpi=100]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; O [label="O", pos="2.08,1.2!"]; C7 [label="CH2", pos="3.12,0.6!"]; C8 [label="CH3", pos="4.16,1.2!"]; F [label="F", pos="0,-2.4!"]; H1[label="H", pos="-1.87,1.08!"]; H2[label="H", pos="-1.87,-1.08!"]; H3[label="H", pos="1.87,-1.08!"]; H4[label="H", pos="1.87,1.08!"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- O [label=""]; O -- C7 [label=""]; C7 -- C8 [label=""]; C4 -- F [label=""]; C2 -- H1[style=invis]; C3 -- H2[style=invis]; C5 -- H3[style=invis]; C6 -- H4[style=invis];

// Aromatic circle (approximated with invisible nodes and edges) center [shape=point, pos="0,0!", style=invis]; p1 [shape=point, pos="0,0.8!", style=invis]; p2 [shape=point, pos="0.69,-0.4!", style=invis]; p3 [shape=point, pos="-0.69,-0.4!", style=invis]; p1 -- p2 [style=invis]; p2 -- p3 [style=invis]; p3 -- p1 [style=invis]; }

Caption: Molecular structure of this compound (CAS 459-26-7).

Structure Elucidation Workflow

A multi-technique approach is essential for the definitive elucidation of a chemical structure. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system. The logical workflow begins with Mass Spectrometry to determine the molecular mass and formula, followed by Infrared Spectroscopy to identify functional groups, and culminates in detailed NMR studies to map the precise connectivity of atoms.

Caption: Logical workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): The Molecular Blueprint

Principle & Causality: Electron Ionization Mass Spectrometry (EI-MS) subjects the molecule to a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M•⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The inherent instability of the M•⁺ causes it to fragment in predictable ways, offering clues to the molecule's substructures.

For this compound, the molecular ion peak is expected at m/z = 140 , corresponding to the molecular weight of C₈H₉FO.[1]

Fragmentation Analysis: The fragmentation pattern is the molecule's fingerprint. The most stable fragments are typically the most abundant.

-

Loss of Ethylene (C₂H₄): A common fragmentation pathway for ethers is the loss of an alkene via a McLafferty-type rearrangement or simple cleavage. The loss of ethylene (28 Da) from the molecular ion (m/z 140) results in a prominent peak at m/z = 112 . This fragment corresponds to the 4-fluorophenol radical cation, a highly stable species.

-

Loss of the Ethyl Group (•C₂H₅): Cleavage of the ether bond can lead to the loss of an ethyl radical (29 Da), resulting in a fragment at m/z = 111 , corresponding to the 4-fluorophenoxy cation.

| m/z Value | Proposed Fragment | Significance |

| 140 | [C₈H₉FO]⁺ | Molecular Ion (M⁺) |

| 112 | [M - C₂H₄]⁺ | Loss of ethylene from the ethoxy group |

| 111 | [M - C₂H₅]⁺ | Loss of the ethyl group |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject 1 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at 50°C and ramps to 250°C at 10°C/min to ensure separation from any impurities. Helium is typically used as the carrier gas.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, which is operated in Electron Ionization (EI) mode at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy: Functional Group Identification

Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is specific to the type of chemical bond and its environment, allowing for the identification of functional groups.

The IR spectrum of this compound provides direct evidence for its key structural components.[3]

-

C-O-C Ether Stretch: The presence of the aromatic ether linkage is confirmed by strong, characteristic C-O stretching bands. Look for a strong absorption around 1246 cm⁻¹ corresponding to the Aryl-O stretch.

-

C-F Stretch: The bond between the aromatic ring and the highly electronegative fluorine atom gives rise to a strong, characteristic absorption in the fingerprint region, typically around 1215 cm⁻¹ .

-

Aromatic C=C Stretches: The benzene ring will exhibit several peaks in the 1500-1600 cm⁻¹ region due to C=C bond stretching vibrations within the ring. A prominent peak is expected around 1508 cm⁻¹ .

-

Aliphatic C-H Stretches: The methyl and methylene groups of the ethoxy substituent will show stretching vibrations just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ range.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed |

| ~2850-3000 | C-H Stretch (sp³) | Ethoxy group (-CH₂CH₃) |

| ~1508 | C=C Stretch | Aromatic Ring |

| ~1246 | Aryl-O Stretch | Aromatic Ether |

| ~1215 | C-F Stretch | Aromatic Fluoride |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Data Processing: The instrument software automatically performs the background subtraction. Analyze the resulting spectrum to identify the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are required for a complete assignment.

¹H NMR Spectroscopy

Principle & Causality: ¹H NMR detects the nuclear spin of hydrogen atoms. The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons (shift them downfield), while electron-donating groups shield them (shift them upfield). Spin-spin coupling between neighboring, non-equivalent protons causes signals to split into multiplets, providing direct evidence of connectivity.

The ¹H NMR spectrum of this compound will show distinct signals for the ethoxy group and the aromatic protons.

-

Ethoxy Group:

-

-CH₃ (Methyl Protons): These three protons will appear as a triplet around δ 1.4 ppm . The signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).

-

-CH₂- (Methylene Protons): These two protons are adjacent to both the methyl group and the oxygen atom. They will appear as a quartet around δ 4.0 ppm . The signal is split into a quartet by the three adjacent methyl protons (n+1 rule, 3+1=4). The downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom.

-

-

Aromatic Protons: The para-substitution pattern creates symmetry in the benzene ring. The four aromatic protons are in two chemically distinct environments. Due to coupling with each other and with the fluorine atom, they often appear as a complex multiplet. However, they can typically be resolved into two sets of signals:

-

Protons ortho to the ethoxy group (H_a): These appear as a multiplet (often resembling a triplet or doublet of doublets) around δ 6.8-7.0 ppm .

-

Protons ortho to the fluorine atom (H_b): These also appear as a multiplet in the same region, δ 6.8-7.0 ppm , coupled to both the adjacent aromatic protons and the fluorine atom.

-

| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| -CH₃ | ~1.4 | Triplet (t) | 3H | Coupled to adjacent -CH₂- group. |

| -OCH₂- | ~4.0 | Quartet (q) | 2H | Coupled to -CH₃; deshielded by oxygen. |

| Aromatic H | ~6.8-7.0 | Multiplet (m) | 4H | Complex splitting due to H-H and H-F coupling. |

¹³C NMR Spectroscopy

Principle & Causality: ¹³C NMR detects the carbon skeleton of the molecule. Chemical shifts are highly sensitive to the electronic environment. The presence of the electronegative fluorine atom introduces C-F coupling, which splits the signals of nearby carbons into doublets. The magnitude of the coupling constant (J) decreases with the number of bonds separating the carbon and fluorine atoms.

-

Aliphatic Carbons:

-

-CH₃: The methyl carbon will appear as a singlet upfield, around δ 15 ppm .

-

-OCH₂-: The methylene carbon, deshielded by the oxygen, will appear as a singlet further downfield, around δ 63 ppm .

-

-

Aromatic Carbons: Due to symmetry, there are four distinct aromatic carbon signals.

-

C4 (C-F): This carbon is directly bonded to fluorine and will be heavily deshielded. It will appear as a doublet with a very large one-bond coupling constant (¹J_CF) of approximately 240-250 Hz . Its chemical shift will be around δ 155-160 ppm .

-

C1 (C-O): This carbon is bonded to the ethoxy group and will also be deshielded. It will appear as a singlet (or a very small doublet due to four-bond C-F coupling) around δ 155 ppm .

-

C3/C5 (ortho to F): These two equivalent carbons will appear as a doublet due to two-bond coupling with fluorine (²J_CF ≈ 20-25 Hz) around δ 115-120 ppm .

-

C2/C6 (ortho to O): These two equivalent carbons will appear as a doublet due to three-bond coupling with fluorine (³J_CF ≈ 5-10 Hz) around δ 115-120 ppm .

-

| Assignment | Expected δ (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| -CH₃ | ~15 | Singlet | Aliphatic methyl group. |

| -OCH₂- | ~63 | Singlet | Aliphatic methylene deshielded by oxygen. |

| C2/C6 | ~115-120 | Doublet (³J_CF ≈ 5-10 Hz) | Carbons ortho to the ethoxy group. |

| C3/C5 | ~115-120 | Doublet (²J_CF ≈ 20-25 Hz) | Carbons ortho to the fluorine atom. |

| C1 | ~155 | Singlet (or small d) | Ipso-carbon attached to oxygen. |

| C4 | ~155-160 | Doublet (¹J_CF ≈ 240-250 Hz) | Ipso-carbon attached to fluorine; large ¹J coupling. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H spectrum. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique irradiates all protons, causing all carbon signals to collapse into singlets (unless coupled to other nuclei like fluorine). A larger number of scans (several hundred to thousands) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the resulting spectra and integrate the ¹H signals. Calibrate the chemical shift axis using the TMS reference. Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Conclusion

The structural elucidation of this compound (CAS: 459-26-7) is a clear demonstration of the power of a synergistic analytical approach. Mass spectrometry provides the foundational data of molecular weight (140 m/z) and key fragments (m/z 112). IR spectroscopy confirms the presence of essential functional groups, including the aromatic ether and C-F bonds. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the molecule, confirming the ethoxy group, the para-substitution pattern of the aromatic ring, and the precise location of the fluorine atom through characteristic C-F coupling constants. The convergence of data from these orthogonal techniques provides an unassailable, self-validating confirmation of the molecular structure, meeting the highest standards of scientific integrity required in research and drug development.

References

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook: Benzene, 1-ethoxy-4-fluoro-. [Link]

- The Royal Society of Chemistry. Supporting Information for publications.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook: IR Spectrum for Benzene, 1-ethoxy-4-fluoro-. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

PubChem. This compound. [Link]

-

NIST Chemistry WebBook. Benzene, 1-ethoxy-4-fluoro-. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluorophenetole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-fluorophenetole, a key intermediate in the development of pharmaceuticals and advanced materials. The strategic incorporation of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties, including metabolic stability and binding affinity.[1][2] This document details a robust and field-proven protocol for the synthesis of this compound via the Williamson ether synthesis, starting from the readily available precursor, 4-fluorophenol. We offer in-depth mechanistic insights, a step-by-step experimental workflow, and a thorough guide to the analytical characterization of the final product using modern spectroscopic techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important fluorinated building block.

Introduction: The Strategic Importance of Fluorinated Phenolic Ethers

Fluorine has become an essential element in modern drug discovery due to its ability to profoundly influence molecular properties through electronic and metabolic effects.[2] The substitution of hydrogen with fluorine can enhance metabolic stability, increase binding affinity, and improve pharmacokinetic profiles. This compound (4-ethoxy-1-fluorobenzene) is an exemplar of a simple, fluorinated building block that serves as a precursor for more complex molecular architectures. Its structure, featuring a metabolically stable fluoro-aromatic ring coupled with an ethyl ether moiety, makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) across diverse therapeutic areas, including oncology and inflammatory diseases.[1][3][4]

The synthesis of this compound typically leverages the Williamson ether synthesis, a reliable and versatile method for forming the ether linkage.[5][6][7] This guide provides a detailed protocol for this synthesis, emphasizing the rationale behind procedural steps to ensure reproducibility and high purity.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5]

Mechanistic Principle

The synthesis involves two primary steps:

-

Deprotonation: The phenolic proton of 4-fluorophenol is acidic and is readily removed by a suitable base (e.g., potassium carbonate, sodium hydroxide) to generate the corresponding 4-fluorophenoxide ion. This phenoxide is a potent nucleophile.[8]

-

Nucleophilic Substitution (Sₙ2): The generated 4-fluorophenoxide ion attacks the electrophilic carbon of an ethylating agent, such as iodoethane or bromoethane. This concerted Sₙ2 reaction displaces the halide leaving group, forming the C-O ether bond and yielding this compound.[5] For an efficient Sₙ2 reaction, a primary alkyl halide is optimal to minimize competing elimination reactions.[7]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-fluorophenol and iodoethane, using potassium carbonate as the base and acetone as the solvent.

Materials and Reagents:

-

4-Fluorophenol (C₆H₅FO, MW: 112.10 g/mol )

-

Iodoethane (C₂H₅I, MW: 155.97 g/mol )

-

Anhydrous Potassium Carbonate (K₂CO₃, MW: 138.21 g/mol ), finely powdered

-

Acetone (CH₃COCH₃), anhydrous

-

Diethyl ether ((C₂H₅)₂O)

-

1 M Sodium Hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for simple or fractional distillation

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and 100 mL of anhydrous acetone.

-

Addition of Alkylating Agent: While stirring the suspension vigorously, add iodoethane (1.2 eq.) dropwise to the mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 4-fluorophenol spot is no longer visible.

-

Work-up - Filtration: After cooling the mixture to room temperature, filter the solid potassium carbonate and potassium iodide byproduct using a Büchner funnel. Wash the solid residue with a small amount of acetone to recover any trapped product.

-

Work-up - Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator.

-

Work-up - Extraction: Dissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of 1 M NaOH (to remove any unreacted 4-fluorophenol), 50 mL of water, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following spectroscopic methods are standard for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. ¹H NMR confirms the presence of the ethyl group and the substitution pattern on the aromatic ring. ¹³C NMR provides information on the carbon framework, and the characteristic C-F coupling constants can be observed.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of the ether linkage (C-O-C stretch) and the carbon-fluorine bond (C-F stretch), along with the absence of a broad O-H stretch from the starting phenol, confirms the successful reaction.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound. The molecular ion peak (M⁺) in the mass spectrum should correspond to the molecular weight of this compound (140.15 g/mol ). The fragmentation pattern can provide further structural confirmation.[11][12]

Expected Analytical Data

The following table summarizes the expected quantitative data for pure this compound.

| Analytical Technique | Parameter | Expected Value / Observation |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | ~ 6.90 - 7.05 (m, 4H, Ar-H) |

| ~ 4.00 (q, J = 7.0 Hz, 2H, -OCH₂CH₃) | ||

| ~ 1.40 (t, J = 7.0 Hz, 3H, -OCH₂CH₃) | ||

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | ~ 157.5 (d, JCF ≈ 240 Hz, C-F) |

| ~ 155.0 (d, JCF ≈ 2 Hz, C-O) | ||

| ~ 115.5 (d, JCF ≈ 23 Hz, Ar-C) | ||

| ~ 115.0 (d, JCF ≈ 8 Hz, Ar-C) | ||

| ~ 63.8 (-OCH₂) | ||

| ~ 14.8 (-CH₃) | ||

| IR Spectroscopy (Neat) | Wavenumber (cm⁻¹) | ~ 2980-2870 (C-H stretch, alkyl) |

| ~ 1500-1600 (C=C stretch, aromatic) | ||

| ~ 1240 (C-O-C stretch, aryl ether) | ||

| ~ 1215 (C-F stretch) | ||

| Mass Spectrometry (EI) | m/z | 140 (M⁺), 112, 95, 69 |

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. All procedures should be conducted in a well-ventilated chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.[14][15]

-

Handling: 4-fluorophenol (starting material) is harmful if swallowed or in contact with skin and can cause burns.[13][15][16] Avoid inhalation of dust and vapors.[16] Iodoethane is a toxic and potentially carcinogenic alkylating agent and must be handled with extreme care.

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.[13]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide outlines a reliable and well-documented method for the synthesis and characterization of this compound. The Williamson ether synthesis provides a straightforward and efficient route to this valuable fluorinated intermediate. The detailed protocol and characterization data serve as a self-validating system for researchers, ensuring the production of high-purity material suitable for applications in drug discovery and materials science. By understanding the causality behind each experimental step and adhering to strict safety protocols, scientists can confidently and reproducibly synthesize this key chemical building block.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production.

- Guidechem. (n.d.). What is 4-Fluorophenol and how is it synthesized?.

- ChemicalBook. (n.d.). 4-Fluorophenol synthesis.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol.

- Santa Cruz Biotechnology. (n.d.). 4-Fluorophenol Safety Data Sheet.

- Ge, C., et al. (n.d.). Hydration dynamics and IR spectroscopy of 4-fluorophenol. PMC - NIH.

- ChemicalBook. (n.d.). 4-Fluorophenol(371-41-5) 1H NMR spectrum.

- European Patent Office. (1986). Preparation of 4-fluorophenols. EP 0188848 A1.

- Google Patents. (n.d.). PROCESS FOR PURIFYING 4-FLUOROPHENOL. FR2549041A1.

- Ge, C., et al. (2022). Hydration Dynamics and IR Spectroscopy of 4-Fluorophenol. arXiv.

- Synquest Labs. (n.d.). 4-Fluorophenol Safety Data Sheet.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis.

- CDH Fine Chemical. (n.d.). 4-FLUORO PHENOL MATERIAL SAFETY DATA SHEET.

- ECHEMI. (n.d.). 4-Fluorophenol SDS, 371-41-5 Safety Data Sheets.

- SpectraBase. (n.d.). 4-Fluorophenol - Optional[19F NMR] - Chemical Shifts.

- GlycoTorsion. (n.d.). 4-Fluorophenol | C6H5FO | MD Topology | NMR | X-Ray.

- ChemicalBook. (n.d.). 2,6-Dibromo-4-fluorophenol(344-20-7) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-Nitro-4-fluorophenol(394-33-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Fluorophenol(371-41-5)IR1.

- Benchchem. (n.d.). experimental protocol for synthesizing 4-Fluoro-2-(4-methoxybenzyl)phenol.

- Benchchem. (n.d.). Application Notes and Protocols: 3-(1-Aminoethyl)-4-fluorophenol in Medicinal Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry.

- University of Michigan. (n.d.). The Williamson Ether Synthesis.

- ACS Figshare. (n.d.). Collection - Molecular Structure and Infrared Spectra of 4-Fluorophenol.

- SpectraBase. (n.d.). 4-Fluorophenol - Optional[MS (GC)] - Spectrum.

- PubChem. (n.d.). 4-Fluorophenol.

- NIST. (n.d.). Phenol, 4-fluoro-.

- Benchchem. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.

- ScienceDirect. (n.d.). Atomic numbering of 4-fluorophenol and model used for the fit of the geometry.

- PrepChem.com. (n.d.). Preparation of 4-fluorophenol.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.

- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.

- Google Patents. (n.d.). Process for making fluorophenols. US2950325A.

- Google Patents. (n.d.). Process for the preparation of para-fluorophenol. US6037503A.

- Eureka | Patsnap. (n.d.). Method for preparing 3-amino-4-fluorophenol.

- Santa Cruz Biotechnology. (n.d.). 4-Fluorophenol.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. francis-press.com [francis-press.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. Hydration dynamics and IR spectroscopy of 4-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arxiv.org [arxiv.org]

- 11. spectrabase.com [spectrabase.com]

- 12. benchchem.com [benchchem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Data of 4-Fluorophenetole: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluorophenetole (1-ethoxy-4-fluorobenzene), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide field-proven insights.

Introduction to this compound

This compound (C₈H₉FO) is an aromatic ether whose structural elucidation and purity assessment are critical for its application in complex organic synthesis. Spectroscopic methods provide a non-destructive and highly effective means for its characterization. Understanding its unique spectral fingerprint is paramount for quality control and reaction monitoring.

The presence of a fluorine atom and an ethoxy group on the benzene ring introduces distinct features in its spectra. The fluorine atom, with a nuclear spin of 1/2, couples with neighboring protons and carbons, leading to characteristic splitting patterns in NMR spectra. The ethoxy group provides aliphatic signals that are easily distinguishable from the aromatic signals. Infrared spectroscopy reveals the vibrational modes of the functional groups, while mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the protons of the ethoxy group. The aromatic region typically displays a complex second-order coupling pattern due to the similar chemical shifts of the protons and their coupling to the fluorine atom.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.95 | m | 4H | Aromatic (H-2, H-3, H-5, H-6) |

| 4.00 | q, J = 7.0 Hz | 2H | -OCH₂CH₃ |

| 1.38 | t, J = 7.0 Hz | 3H | -OCH₂CH₃ |

Note: The aromatic region is often reported as a multiplet due to complex spin-spin coupling.

Interpretation and Experimental Rationale:

The quartet at approximately 4.00 ppm and the triplet at 1.38 ppm are characteristic of an ethyl group, with the downfield shift of the methylene protons (-OCH₂) indicating their attachment to an electronegative oxygen atom. The integration of 2H and 3H respectively confirms this assignment. The aromatic protons appear as a multiplet around 6.95 ppm. The protons ortho to the fluorine (H-3, H-5) and meta to the fluorine (H-2, H-6) have slightly different chemical shifts and are coupled to each other and to the fluorine atom, resulting in a complex splitting pattern that is often not resolved at lower field strengths. A higher field NMR spectrometer (e.g., 400 MHz or greater) is recommended to achieve better resolution of these aromatic signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for the aromatic and aliphatic carbons. The carbon atoms of the benzene ring exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, ⁴JCF).

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| ~157.5 (d, ¹JCF ≈ 240 Hz) | C-4 |

| ~152.5 | C-1 |

| ~115.5 (d, ²JCF ≈ 23 Hz) | C-3, C-5 |

| ~115.0 (d, ³JCF ≈ 8 Hz) | C-2, C-6 |

| 63.5 | -OCH₂CH₃ |

| 14.8 | -OCH₂CH₃ |

Note: Coupling constants (J) are approximate and can vary with solvent and experimental conditions.

Interpretation and Experimental Rationale:

The most downfield signal in the aromatic region, which appears as a doublet with a large coupling constant (~240 Hz), is assigned to the carbon directly attached to the fluorine atom (C-4). This large one-bond C-F coupling is a definitive characteristic. The other aromatic carbons also show smaller couplings to the fluorine. The chemical shifts of the aromatic carbons are influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine atom. The aliphatic carbons of the ethoxy group appear at approximately 63.5 ppm (-OCH₂) and 14.8 ppm (-CH₃), consistent with an ethyl ether.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to singlets for carbons not coupled to fluorine. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the acquired free induction decay (FID). Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

Caption: Proposed MS fragmentation pathway for this compound.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set the injector temperature to 250 °C. Inject a small volume (e.g., 1 µL) of the sample solution.

-

Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

-

MS Method:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

Interface Temperature: Set the GC-MS interface temperature to 280 °C.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of this compound. Examine the mass spectrum corresponding to this peak to identify the molecular ion and major fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a robust and reliable basis for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for an unambiguous confirmation of the structure and purity of this important chemical intermediate. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this compound and related compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 1-ethoxy-4-fluoro-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Olah, G. A., & Mo, Y. K. (1972). Onium Ions. IV.1 Dialkylaryloxonium Ions and Their Alkylating Ability. The Journal of Organic Chemistry, 37(7), 1028–1031.

- Ramkumar, S., et al. (2014). FTIR and FT-RAMAN Spectral Investigation of Fluorobenzene. International Journal of ChemTech Research, 6(5), 2933-2938.

-

NIST. Benzene, 1-ethoxy-4-fluoro- IR Spectrum. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

NIST. Benzene, 1-ethoxy-4-fluoro- Condensed phase thermochemistry data. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

4-Fluorophenetole solubility in common organic solvents

An In-depth Technical Guide to the Solubility of 4-Fluorophenetole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (1-ethoxy-4-fluorobenzene). In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a predictive framework based on fundamental physicochemical principles and the known properties of analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively utilize this compound in various solvent systems. A detailed, self-validating experimental protocol for the precise determination of its solubility is also provided, ensuring that researchers can generate reliable, application-specific data.

Introduction: Understanding this compound

This compound, also known as 1-ethoxy-4-fluorobenzene, is an aromatic ether with the chemical structure C₈H₉FO. It is a derivative of phenetole (ethoxybenzene) and is of increasing interest in organic synthesis, medicinal chemistry, and materials science. The fluorine substituent on the phenyl ring significantly influences the molecule's electronic properties, polarity, and intermolecular interactions, which in turn govern its solubility in various organic solvents.

A thorough understanding of a compound's solubility is a cornerstone of process chemistry, formulation development, and analytical method design. It dictates the choice of reaction media, purification strategies (such as crystallization and chromatography), and the feasibility of creating homogenous solutions for analysis or formulation. This guide will first explore the theoretical underpinnings of this compound's solubility and then provide a practical framework for its experimental determination.

Theoretical Framework for Solubility Prediction

The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another. To predict the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties.

Molecular Structure and Physicochemical Properties

The key structural features of this compound are the phenyl ring, the ethoxy group (-O-CH₂CH₃), and the fluorine atom at the para position.

-

Aromatic Ring: The benzene ring is inherently nonpolar and lipophilic, favoring interactions with other nonpolar molecules through van der Waals forces.

-

Ethoxy Group: The ether linkage introduces a degree of polarity due to the electronegativity of the oxygen atom, which possesses lone pairs of electrons capable of acting as hydrogen bond acceptors.

-

Fluorine Atom: Fluorine is the most electronegative element, and its substitution on the phenyl ring creates a dipole moment. However, the overall effect on polarity is nuanced.

Below is a table summarizing the key physicochemical properties of this compound and its parent compounds, phenetole and anisole, for comparative analysis.

| Property | This compound | Phenetole (Ethoxybenzene) | Anisole (Methoxybenzene) |

| CAS Number | 459-24-5 | 103-73-1 | 100-66-3 |

| Molecular Formula | C₈H₉FO | C₈H₁₀O | C₇H₈O |

| Molecular Weight | 140.16 g/mol | 122.17 g/mol | 108.14 g/mol |

| Boiling Point | ~171-173 °C (Predicted) | 169-170 °C | 154 °C |

| Density | ~1.08 g/cm³ (Predicted) | 0.967 g/cm³ | 0.995 g/cm³ |

| Polarity | Moderately Polar | Weakly Polar | Weakly Polar[1] |

| Water Solubility | Predicted to be very low | 0.57 g/L | ~0.1 g/L at 25°C[2] |

Predicted Solubility in Common Organic Solvents

Based on its molecular structure—a largely nonpolar aromatic ring and alkyl chain combined with a polar ether linkage and a fluorine substituent—this compound is expected to exhibit the following solubility behavior:

-

High Solubility in Nonpolar and Weakly Polar Solvents: The significant nonpolar character of the molecule suggests high miscibility with solvents like toluene , diethyl ether , and dichloromethane . These solvents effectively solvate the phenyl ring and ethoxy group through van der Waals interactions.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as acetone , ethyl acetate , and tetrahydrofuran (THF) are expected to be excellent solvents for this compound. Their polarity can interact with the ether linkage, while their organic character readily accommodates the rest of the molecule. Anisole, a similar compound, is known to be soluble in acetone and ether.[2][3]

-

Moderate to Good Solubility in Polar Protic Solvents: In alcohols like methanol and ethanol , this compound should be soluble. While it cannot act as a hydrogen bond donor, the oxygen of the ether can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol. The parent compound, phenetole, is soluble in ethanol and ether.[4]

-

Low to Negligible Solubility in Highly Polar Protic Solvents: As with its parent compounds, this compound is expected to have very low solubility in water .[4][5] The large nonpolar surface area of the molecule outweighs the minimal polar interactions it can form with water molecules.

The following table provides a qualitative prediction of this compound's solubility in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | "Like dissolves like"; strong van der Waals interactions. |

| Polar Aprotic | Dichloromethane, Ethyl Acetate, Acetone | High | Favorable dipole-dipole interactions and dispersion forces. |

| Polar Protic | Ethanol, Methanol | Good to Moderate | Hydrogen bond acceptance by the ether oxygen. |

| Highly Polar | Water | Very Low | The large hydrophobic moiety dominates. |

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

Given the lack of published quantitative data, experimental determination is essential for accurate and reliable solubility values. The isothermal shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound in a solvent. It is a robust and self-validating system.

Principle

An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium (saturation). The resulting saturated solution is then separated from the excess solute, and the concentration of the solute in the solution is determined analytically.

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation:

-

To a series of glass vials, add an excess amount of this compound. The excess is critical to ensure that equilibrium saturation is achieved.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an incubator shaker or on a shaking platform set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can determine the minimum time required.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of the excess solute.

-

To ensure complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Attach a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter) and dispense the saturated solution into a clean vial. This step is crucial to remove any undissolved micro-particles.

-

Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

-

Safety and Handling

-

General Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside a fume hood or with heated material, a respirator may be necessary.

-

-

Hazards of Analogous Compounds (e.g., 4-Fluorophenol): Related compounds can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[5]

-

Solvent Hazards: All organic solvents used should be handled with appropriate safety precautions as detailed in their respective SDSs. Many are flammable and may have specific toxicities.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure and comparison with analogous compounds like phenetole and anisole. It is anticipated to be highly soluble in a range of common nonpolar and polar aprotic organic solvents, with good solubility in alcohols and poor solubility in water. For researchers requiring precise, application-specific data, this guide provides a robust, self-validating protocol for the experimental determination of its solubility using the isothermal shake-flask method. Adherence to strict safety protocols is essential when handling this and any laboratory chemical.

References

-

Solubility of Things. (n.d.). Anisole. Retrieved from [Link]

-

Solubility of Things. (n.d.). Anisole. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol. Retrieved from [Link]

-

Solubility of Things. (n.d.). Phenetole. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl phenyl ether. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 4-Fluorophenetole for Research and Development Professionals

Disclaimer: As of the date of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for 4-Fluorophenetole is not readily accessible. The following health and safety guidance is therefore based on a precautionary risk assessment, extrapolating from the known hazards of structurally analogous compounds: 4-Fluorophenol and Phenetole . This approach is a standard practice in chemical safety for managing novel or less-documented substances. It is imperative that all users consult the specific SDS provided by the supplier before commencing any work with this compound.

Executive Summary: A Precautionary Approach

This compound (CAS No. 459-24-5) is a fluorinated aromatic ether with increasing utility in the synthesis of pharmaceuticals and other advanced materials. While its specific toxicological profile is not extensively documented, its structure suggests a combination of hazards associated with its parent compounds, 4-fluorophenol and phenetole. This guide advocates for a conservative safety posture, treating this compound as a substance that is potentially harmful by ingestion, skin contact, and inhalation, a skin and eye irritant, and a combustible liquid. The cornerstone of safe handling lies in a multi-layered safety strategy, prioritizing engineering controls, supplemented by rigorous adherence to personal protective equipment (PPE) protocols and safe work practices.

Hazard Identification & Risk Assessment: An Analogue-Based Evaluation

The primary hazards of this compound are inferred from its structural components: the fluorinated phenyl ring, characteristic of 4-fluorophenol, and the ethyl ether linkage, found in phenetole.

-

From 4-Fluorophenol: We anticipate hazards of acute toxicity, skin corrosion/irritation, and serious eye damage.[1][2] Phenolic compounds can be readily absorbed through the skin and may cause systemic effects.[3] The fluorine substituent can also influence metabolic pathways and toxicological outcomes.

-

From Phenetole: We anticipate hazards related to flammability. Phenetole is classified as a GHS Category 3 flammable liquid.[1] Ethers are also known for their potential to form explosive peroxides over time, although this is less of a concern for aromatic ethers compared to aliphatic ones.

Based on this, this compound should be handled as a substance with the following potential GHS classifications:

-

Flammable Liquid

-

Acute Toxicity (Oral, Dermal, Inhalation)

-

Skin Irritation / Corrosion

-

Serious Eye Damage / Irritation

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation[2]

The Hierarchy of Controls: A Multi-Layered Safety Paradigm

Effective risk management for this compound requires a systematic application of the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize exposure.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls: Your Primary Barrier

Engineering controls are designed to physically isolate you from the chemical hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed within a certified chemical fume hood to prevent inhalation of vapors.[4][5]

-

Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible within the work area.[4]

Administrative Controls: Safe Work Practices

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving this compound.

-

Training: Ensure all personnel are trained on the potential hazards and safe handling procedures outlined in the SOPs and this guide.

-

Restricted Access: Limit access to areas where this compound is being used or stored.

-

Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[6] Wash hands thoroughly with soap and water after handling the chemical.[6]

Personal Protective Equipment (PPE): The Final Line of Defense

PPE is not a substitute for robust engineering and administrative controls but is essential for protection against residual risks and accidental splashes.

| Protection Type | Equipment | Specifications & Rationale |

| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles provide a seal against splashes. A face shield worn over goggles is required when handling larger quantities (>50 mL) or during procedures with a high splash potential. Conforms to OSHA 29 CFR 1910.133 or EN166.[5][6] |

| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or neoprene gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental contact but must be changed immediately upon contamination. Inspect gloves before each use.[3][5] |

| Body Protection | Laboratory Coat & Apron | A flame-resistant lab coat is mandatory. A chemically impervious apron should be worn over the lab coat when handling larger volumes.[6] |

| Footwear | Closed-Toed Shoes | Leather or other chemically resistant material is required. |

| Respiratory Protection | NIOSH-Approved Respirator | Not typically required when working in a fume hood. If engineering controls fail or for emergency response, a full-face respirator with organic vapor cartridges should be used by trained personnel.[6] |

Chemical & Physical Properties

Understanding the physical properties is crucial for safe handling and storage. The data below is for the analogue 4-Fluorophenol and may differ for this compound.

| Property | Value (for 4-Fluorophenol) | Implication for Safe Handling |

| Appearance | White to off-white crystalline solid or colorless liquid[7] | As a solid, it can generate dust. As a liquid, it can splash. |

| Boiling Point | 185 °C (365 °F)[7] | Relatively low volatility at room temperature, but vapor pressure increases significantly with heat. |

| Melting Point | 29–31 °C (84–88 °F)[7] | May be a liquid at or slightly above room temperature, affecting handling procedures. |

| Flash Point | 74 °C (165 °F) (closed cup)[7] | Combustible liquid. Requires storage away from ignition sources. |

| Solubility | Moderately soluble in water (17 g/L at 20°C)[7] | Spills can pose a risk to aquatic environments. |

| Vapor Density | 3.9 (air = 1)[7] | Vapors are heavier than air and can accumulate in low-lying areas. |

Safe Handling, Storage, and Disposal Protocols

Handling

-

Grounding: When transferring from bulk containers, ground and bond containers and receiving equipment to prevent static discharge, a potential ignition source.[1]

-

Inert Atmosphere: For long-term storage or reactions sensitive to air or moisture, consider handling under an inert atmosphere (e.g., nitrogen or argon).

-

Avoid Incompatibles: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

Storage

-

Store in a tightly closed, properly labeled container.[4]

-

Keep in a cool, dry, well-ventilated area designated for flammable and toxic chemicals.[7]

-

Store away from heat, sparks, open flames, and other ignition sources.[4]

Waste Disposal

-

Dispose of all waste, including contaminated PPE and spill cleanup materials, as hazardous chemical waste.[6]

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[6]

Emergency Procedures: A Step-by-Step Response Plan

Protocol for a Small Spill (<100 mL) Inside a Fume Hood

-

Alert: Immediately alert personnel in the immediate vicinity.

-

Isolate: Keep the fume hood sash as low as possible.

-

PPE: Ensure you are wearing the appropriate PPE as described in Section 3.3.

-

Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent). Do not use combustible materials like paper towels.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol. Retrieved from coleparmer.com. [Link]

-

PubChem. (n.d.). 4-Fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet - Phenetole. Retrieved from angenetech.com. [Link]

Sources

4-Fluorophenetole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for fine-tuning physicochemical and biological properties.[1] Fluorinated building blocks are crucial in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to advanced liquid crystals.[2][3] Among these, 4-fluorophenetole emerges as a versatile and highly valuable intermediate, offering a unique combination of a fluorinated aromatic ring and an ethoxy group that imparts desirable characteristics to target molecules.[4]

This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, and key applications. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for its effective utilization in synthesis and material design.

| Property | Value | Reference |

| CAS Number | 459-26-7 | [5][6] |

| Molecular Formula | C₈H₉FO | [5] |

| Molecular Weight | 140.15 g/mol | [5] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 179.5 °C at 760 mmHg | [7] |

| Melting Point | -8.5 °C | [7] |

| Density | 1.044 g/mL | [7] |

| Refractive Index | 1.471 | [7] |

Synthesis of this compound: The Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis, a robust and versatile reaction for forming ethers.[4][8] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[4] In the case of this compound synthesis, the readily available 4-fluorophenol is first deprotonated with a suitable base to form the 4-fluorophenoxide anion, which then reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to yield the desired product.[9]

dot graph Williamson_Ether_Synthesis { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol provides a reliable and scalable method for the synthesis of this compound from 4-fluorophenol.

Materials:

-

4-Fluorophenol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethyl iodide (EtI) or Ethyl bromide (EtBr)

-

Acetone or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation of 4-Fluorophenol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Add a base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to the solution.[8]

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the 4-fluorophenoxide salt.

-

-

Alkylation:

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound as a colorless liquid.

-

Spectroscopic Characterization of this compound

Accurate structural elucidation and purity assessment are critical in chemical synthesis. The following section details the characteristic spectroscopic data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic and ethyl protons.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.98-6.92 (m, 2H, Ar-H ortho to F)

-

δ 6.87-6.81 (m, 2H, Ar-H ortho to OEt)

-

δ 3.99 (q, J = 7.0 Hz, 2H, -OCH₂CH₃)

-

δ 1.39 (t, J = 7.0 Hz, 3H, -OCH₂CH₃)

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows the expected number of carbon signals, with the carbon attached to the fluorine atom exhibiting a characteristic doublet due to C-F coupling.[10]

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 158.0 (d, ¹JC-F = 238 Hz, C-F)

-

δ 155.0 (s, C-OEt)

-

δ 116.0 (d, ²JC-F = 23 Hz, C ortho to F)

-

δ 115.5 (d, ³JC-F = 8 Hz, C ortho to OEt)

-

δ 63.8 (s, -OCH₂CH₃)

-

δ 14.8 (s, -OCH₂CH₃)

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the aromatic C-H, C-O, and C-F bonds.[11]

-

IR (neat, cm⁻¹):

-

~3050 (aromatic C-H stretch)

-

~2980, 2930 (aliphatic C-H stretch)

-

~1510 (aromatic C=C stretch)

-

~1240 (asymmetric C-O-C stretch)

-

~1040 (symmetric C-O-C stretch)

-

~1220 (C-F stretch)[12]

-

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.

-

MS (EI): m/z (%) = 140 (M⁺), 111, 95, 83, 69

Applications of this compound as a Fluorinated Building Block

The unique structural features of this compound make it a valuable building block in the synthesis of a variety of functional molecules, particularly in the pharmaceutical and materials science sectors.

Role in Pharmaceutical Synthesis: The Case of Ezetimibe

This compound is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the multi-step synthesis of Ezetimibe, a cholesterol absorption inhibitor.[13][14][15] In the synthesis of Ezetimibe, the this compound moiety is incorporated and later de-ethylated to reveal the crucial 4-hydroxyphenyl group present in the final drug structure.[16][17] The fluorine atom in the other aromatic ring of Ezetimibe, which can also be derived from a fluorinated starting material, contributes to the drug's metabolic stability and binding affinity.[13]

dot graph Ezetimibe_Synthesis { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Simplified role of this compound in Ezetimibe synthesis.

Applications in Materials Science: Liquid Crystals

The incorporation of fluorinated moieties into the molecular structure of liquid crystals can significantly influence their mesomorphic properties, such as clearing points and dielectric anisotropy.[2][3] While specific examples of this compound in commercial liquid crystal displays are proprietary, its structural motif is of great interest to materials scientists. The combination of the polar fluorine atom and the flexible ethoxy group can be leveraged to design novel liquid crystalline materials with tailored properties for advanced display technologies.[]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is a combustible liquid and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important fluorinated building block with broad applications in medicinal chemistry and materials science. Its straightforward synthesis via the Williamson ether reaction from readily available 4-fluorophenol, combined with its unique physicochemical properties, makes it an attractive intermediate for the synthesis of complex target molecules. This guide has provided a comprehensive overview of this compound, from its synthesis and characterization to its key applications, with the aim of empowering researchers and developers to harness the full potential of this versatile compound in their scientific endeavors.

References

-

Hydration dynamics and IR spectroscopy of 4-fluorophenol - PMC - NIH. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved from [Link]

-

Phenol, 4-fluoro- - the NIST WebBook. (n.d.). Retrieved from [Link]

- WO2010141494A2 - Synthesis of ezetimibe - Google Patents. (n.d.).

-

This compound | C8H9FO | CID 68018 - PubChem. (n.d.). Retrieved from [Link]

-

Uncommon building blocks in liquid crystals - ResearchGate. (2024, January 4). Retrieved from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

-

Total synthesis of ezetimibe, a cholesterol absorption inhibitor - PubMed. (2013, July 19). Retrieved from [Link]

-

Uncommon building blocks in liquid crystals - White Rose Research Online. (2024, January 4). Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

New synthesis process for the synthesis of ezetimibe - ResearchGate. (2025, August 7). Retrieved from [Link]

-

4-Fluorophenol | CAS#:371-41-5 | Chemsrc. (2025, August 20). Retrieved from [Link]

- Ezetimibe synthesis method - CN103086938A - Google Patents. (n.d.).

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Luminescent liquid crystals bearing an aggregation-induced emission active tetraphenylthiophene fluorophore - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved from [Link]

-

Unexplainable Abnormalities in the IR spectra of 4-Chlorophenol? : r/chemhelp - Reddit. (2025, November 19). Retrieved from [Link]

-

Chemical Properties of Phenol, 4-fluoro- (CAS 371-41-5) - Cheméo. (n.d.). Retrieved from [Link]

-

Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices - PMC - NIH. (2022, November 26). Retrieved from [Link]

-

Williamson Ether Synthesis - Edubirdie. (n.d.). Retrieved from [Link]

-

The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. - ResearchGate. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

1 H-NMR spectrum of the purified 4-aminophenol. - ResearchGate. (n.d.). Retrieved from [Link]

-

13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

WO 2008/032338 A2 - Googleapis.com. (2008, March 20). Retrieved from [Link]

-

-

13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

-

459-26-7[1-Ethoxy-4-fluorobenzene] - Acmec Biochemical. (n.d.). Retrieved from [Link]

-

EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. - ResearchGate. (n.d.). Retrieved from [Link]

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog. (2007, October 9). Retrieved from [Link]

-